

An In-Depth Spectroscopic Examination of 3-(Cyanomethyl)benzoic Acid

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Compound of Interest

Compound Name: 3-(Cyanomethyl)benzoic acid

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This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(Cyanomethyl)benzoic acid**, a vital intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and practical applicability.

Introduction

3-(Cyanomethyl)benzoic acid (CAS No. 5689-33-8) possesses a molecular formula of $C_9H_7NO_2$ and a molecular weight of 161.16 g/mol .^{[1][2][3][4][5]} Its structure, featuring both a carboxylic acid and a nitrile functional group on a benzene ring, gives rise to a unique spectroscopic fingerprint.^[2] Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and the successful development of synthetic routes toward more complex molecules. This guide will delve into the core spectroscopic techniques used to characterize this compound, providing both experimental data where available and expert-backed predictions to offer a complete analytical portrait.

Molecular Structure

The structural framework of **3-(Cyanomethyl)benzoic acid** is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic arrangement and numbering convention used throughout this guide.

Caption: Molecular structure of **3-(Cyanomethyl)benzoic acid**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of **3-(Cyanomethyl)benzoic acid** provides distinct signals for the aromatic, methylene, and carboxylic acid protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like **3-(Cyanomethyl)benzoic acid** is as follows:

- **Sample Preparation:** Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. [6] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[6]
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Locking and Shimming:** The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
- **Acquisition:** A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.
- **Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

¹H NMR Data

The following table summarizes the experimental ^1H NMR data for **3-(Cyanomethyl)benzoic acid** dissolved in DMSO-d_6 .^[3]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
13.11	s	1H	COOH
7.95	s	1H	Ar-H
7.90	d	1H	Ar-H
7.60	m	1H	Ar-H
7.53	t	1H	Ar-H
4.14	s	2H	CH_2

s = singlet, d = doublet, t = triplet, m = multiplet

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **3-(Cyanomethyl)benzoic acid** exhibits several key features that confirm its structure:

- Carboxylic Acid Proton: The highly deshielded singlet at 13.11 ppm is characteristic of a carboxylic acid proton.^[7] Its downfield shift is due to the strong electron-withdrawing effect of the carbonyl group and hydrogen bonding.^[7]
- Aromatic Protons: The signals in the range of 7.53-7.95 ppm correspond to the four protons on the benzene ring.^[8] The complex splitting pattern (singlet, doublet, multiplet, and triplet) arises from the meta-substitution pattern, leading to distinct chemical environments and spin-spin coupling between adjacent protons.^[9]
- Methylene Protons: The singlet at 4.14 ppm, integrating to two protons, is assigned to the methylene ($-\text{CH}_2-$) group.^[3] The downfield shift from a typical aliphatic CH_2 is due to the deshielding effects of the adjacent aromatic ring and the cyano group. The absence of splitting indicates that there are no neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. While experimental ¹³C NMR data for **3-(Cyanomethyl)benzoic acid** is not readily available in the searched literature, a predicted spectrum can be reliably constructed based on established chemical shift ranges for similar functional groups and substituted benzene rings. [6][10][11]

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum follows a similar procedure to ¹H NMR, with some key differences:

- Sample Preparation: A more concentrated sample (50-100 mg) is typically required due to the lower natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[6]
- Acquisition: A standard ¹³C NMR experiment is performed with proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[12]
- Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, which is referenced to the solvent peak.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for **3-(Cyanomethyl)benzoic acid**. These predictions are based on the analysis of structurally similar compounds and known substituent effects.[9][10]

Predicted Chemical Shift (δ , ppm)	Assignment	Justification
~167	C=O	Carboxylic acid carbonyl carbons typically resonate in this downfield region.[7][10][13][14]
~135-130	Ar-C (quaternary)	The aromatic carbons attached to the carboxylic acid and cyanomethyl groups are expected in this range.
~130-128	Ar-CH	The protonated aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the substituents.
~118	C≡N	The nitrile carbon typically appears in this region of the spectrum.[10][13][14]
~25	CH ₂	The methylene carbon is expected in the aliphatic region, shifted downfield by the adjacent aromatic ring and cyano group.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would provide further confirmation of the molecular structure:

- **Carbonyl Carbon:** The signal around 167 ppm is indicative of the carboxylic acid carbonyl carbon.[7][10][13][14]
- **Aromatic Carbons:** A set of signals between approximately 128 and 135 ppm would correspond to the six carbons of the benzene ring. Due to the meta-substitution, all six

carbons are chemically non-equivalent and should, in principle, give rise to six distinct signals, although some may overlap.

- Nitrile Carbon: The peak around 118 ppm is a characteristic signal for a nitrile carbon.[[10](#)][[13](#)][[14](#)]
- Methylene Carbon: The upfield signal at approximately 25 ppm would be assigned to the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy of a Solid

For a solid sample like **3-(Cyanomethyl)benzoic acid**, the spectrum can be obtained using the thin solid film method:

- Sample Preparation: Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).[[13](#)]
- Film Deposition: Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[[13](#)]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.

Predicted IR Data

While an experimental IR spectrum for **3-(Cyanomethyl)benzoic acid** is not available from the conducted searches, its key absorption bands can be predicted based on the functional groups present.[[15](#)][[16](#)]

Predicted Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
~3100-3000	C-H (Aromatic)	Stretching
~2900	C-H (Aliphatic)	Stretching
~2250-2230	C≡N (Nitrile)	Stretching
~1710-1680	C=O (Carboxylic Acid)	Stretching
~1600, ~1475	C=C (Aromatic)	Stretching
~1320-1210	C-O (Carboxylic Acid)	Stretching
~960-900 (broad)	O-H (Carboxylic Acid)	Out-of-plane bend

Interpretation of the Predicted IR Spectrum

The predicted IR spectrum of **3-(Cyanomethyl)benzoic acid** would display characteristic absorptions confirming its structure:

- Carboxylic Acid Group: The most prominent feature would be a very broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7][10][13][14][15][16][17] Overlapping this broad band would be the C-H stretching vibrations of the aromatic ring. The strong, sharp absorption around 1700 cm⁻¹ is due to the C=O stretching of the conjugated carboxylic acid. [7][10][13][14][15][16][17] The C-O stretch and O-H bend would also be present.[7][10][13][14][17]
- Nitrile Group: A sharp, medium-intensity absorption around 2240 cm⁻¹ is a clear indicator of the C≡N stretching vibration.[10][13][14][15]
- Aromatic Ring: C-H stretching vibrations would appear just above 3000 cm⁻¹, and C=C stretching vibrations would be observed as a pair of bands around 1600 and 1475 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

For a polar molecule like **3-(Cyanomethyl)benzoic acid**, ESI is a suitable soft ionization technique.

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid or base (e.g., formic acid or ammonium hydroxide) to aid ionization.
- **Infusion:** The sample solution is introduced into the ESI source at a constant flow rate.
- **Ionization:** A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, eventually leading to the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data

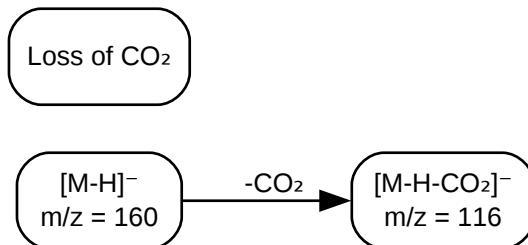
The experimental ESI-MS data for **3-(Cyanomethyl)benzoic acid** shows a prominent ion in negative ion mode.^[3]

m/z	Ion
160	[M-H] ⁻

Interpretation of the Mass Spectrum

The observation of an ion at m/z 160 in negative mode ESI-MS corresponds to the deprotonated molecule, $[\text{C}_9\text{H}_6\text{NO}_2]^-$. This confirms the molecular weight of **3-(Cyanomethyl)benzoic acid** as 161 g/mol. A plausible fragmentation pathway under harsher

ionization conditions or in tandem MS (MS/MS) experiments could involve the loss of small, stable molecules.



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Caption: A plausible fragmentation pathway for the deprotonated molecular ion of **3-(Cyanomethyl)benzoic acid**.

A primary fragmentation pathway for the [M-H]⁻ ion of a benzoic acid derivative often involves the loss of carbon dioxide (44 Da) from the carboxylate group. This would result in a fragment ion at m/z 116.

Conclusion

The collective spectroscopic data from ¹H NMR, predicted ¹³C NMR and IR, and ESI-MS provides a robust and self-validating characterization of **3-(Cyanomethyl)benzoic acid**. The experimental ¹H NMR and MS data unequivocally confirm the presence of all key structural motifs and the molecular weight. The predicted ¹³C NMR and IR spectra, based on well-established principles, offer a comprehensive analytical picture that is consistent with the experimental findings. This guide serves as a foundational reference for the spectroscopic properties of this important synthetic intermediate, enabling researchers to confidently identify and utilize it in their drug discovery and development endeavors.

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